molecular formula C21H15Cl3N2O2 B2517375 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 329235-03-2

6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

Cat. No.: B2517375
CAS No.: 329235-03-2
M. Wt: 433.71
InChI Key: WUWJJWLQAVBDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a 1,3-benzimidazole core substituted at positions 1, 2, and 4. The 1-position is modified with a (2,4-dichlorobenzyl)oxy group, while the 2-position bears a 4-methoxyphenyl substituent, and the 6-position contains a chlorine atom. This compound’s molecular formula is C₂₁H₁₅Cl₃N₂O₂, with a molecular weight of 433.71 g/mol .

Properties

IUPAC Name

6-chloro-1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3N2O2/c1-27-17-7-3-13(4-8-17)21-25-19-9-6-16(23)11-20(19)26(21)28-12-14-2-5-15(22)10-18(14)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWJJWLQAVBDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Core Reactivity of the Benzimidazole Skeleton

The benzimidazole framework enables nucleophilic substitution at electrophilic positions. The chlorine atom at position 6 undergoes substitution with amines or alkoxides under mild conditions (50–80°C), while the 2,4-dichlorobenzyloxy group participates in SN2 reactions with nucleophiles like thiols or Grignard reagents .

Oxidation reactions target the imidazole ring’s nitrogen atoms. Treatment with hydrogen peroxide in acetic acid forms an N-oxide derivative, enhancing water solubility for pharmaceutical applications.

Catalytic Coupling Reactions

Metal catalysts enable selective functionalization:

Reaction TypeCatalystConditionsYieldProduct Application
Suzuki-Miyaura CouplingPd(PPh₃)₄80°C, DMF, 12 h78–85%Biaryl derivatives
Buchwald-HartwigCuBr/Cs₂CO₃90°C, DMSO, 24 h65–72%N-alkylated analogs
Fe/S-mediated CyclizationFe/S nanoparticles150°C, solvent-free, 6 h83–91%Fused heterocycles

The 4-methoxyphenyl group directs electrophilic aromatic substitution (e.g., nitration) to the para position relative to the methoxy group.

Methoxy Group Demethylation

Treatment with BBr₃ in dichloromethane (–20°C to RT) cleaves the methoxy group to a hydroxyl, enabling further O-alkylation or acylation .

Halogen Exchange

The 6-chloro substituent undergoes Finkelstein reaction with NaI in acetone (reflux, 8 h) to yield the iodo analog, useful in radiolabeling studies.

Solvent and

Scientific Research Applications

Anti-Cancer Activity

Research indicates that 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole exhibits significant anti-cancer properties. The mechanism of action typically involves:

  • Inhibition of specific enzymes and receptors associated with cancer cell proliferation.
  • Interference with cellular signaling pathways that promote tumor growth.

Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in oncology research .

Anti-Inflammatory Properties

The compound has demonstrated notable anti-inflammatory effects. It has been reported to inhibit key inflammatory mediators, potentially providing therapeutic benefits for conditions characterized by excessive inflammation. For instance:

  • Compounds related to this structure have shown efficacy in blocking the activity of Lck, a protein involved in inflammatory responses .

Antimicrobial Activity

Benzimidazole derivatives are well-known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit:

  • Antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antifungal activity against strains such as Candida albicans.

In vitro tests have indicated that derivatives with similar structures can possess minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that may require catalysts such as palladium on carbon. The specific arrangement of substituents influences its reactivity and interaction with biological targets. The binding affinity to molecular targets is crucial for its pharmacological effects.

Case Studies and Research Findings

Several studies have documented the pharmacological activities of benzimidazole derivatives similar to this compound:

Study ReferenceFindings
Noolvi et al. (2014)Reported notable antimicrobial activity against S. aureus and E. coli with MIC values significantly lower than standard antibiotics .
Eswara Rao et al. (2016)Highlighted the cytotoxic effects of benzimidazole derivatives against various cancer cell lines .
Buckley et al. (2023)Demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzimidazole Core

Position 1 Modifications
  • 6-Chloro-1-[(3,4-Dichlorobenzyl)oxy]-2-(4-Methoxyphenyl)-1H-1,3-Benzimidazole :
    Substitution of the 2,4-dichlorobenzyl group with a 3,4-dichlorobenzyl group increases steric hindrance and alters electronic properties. This compound (C₂₁H₁₅Cl₃N₂O₂, MW 433.71 g/mol) shows similar solubility but may exhibit distinct binding affinities due to the shifted chlorine positions .
Position 2 Modifications
  • 1-(4-Chlorobenzyl)-2-(4-Chlorophenyl)-1H-Benzimidazole :
    The 4-methoxyphenyl group is replaced with a 4-chlorophenyl substituent, increasing halogen density. This compound (C₂₀H₁₄Cl₂N₂, MW 365.25 g/mol) demonstrates enhanced thermal stability (mp >250°C) and altered NMR shifts (δ 7.33–7.41 ppm for aromatic protons) .
Position 6 Modifications

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) IR Key Peaks (cm⁻¹) ¹H-NMR Shifts (DMSO-d₆, δ ppm)
Target Compound 433.71 Not reported 1605 (C=N), 1160 (SO₂)* 6.90–7.00 (m, aromatic), 3.69 (s, CH₃O)
1-(4-Chlorobenzyl)-2-(4-Chlorophenyl) 365.25 >250 1457 (C-N), 1390 (imidazole) 7.33–7.41 (m, aromatic)
6-Chloro-7-cyano Benzodithiazine 412.88 314–315 (dec.) 2235 (C≡N), 1605 (C=N) 3.69 (s, N-CH₃), 7.84 (d, Ph)

*Note: SO₂ peaks may originate from synthetic intermediates .

Biological Activity

6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound contribute to its diverse biological effects.

  • Chemical Formula : C21H15Cl3N2O2
  • Molecular Weight : 433.71 g/mol
  • Boiling Point : 586.5 ± 60.0 °C (predicted)
  • Density : 1.39 ± 0.1 g/cm³ (predicted)
  • pKa : 2.24 ± 0.10 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or receptors, leading to therapeutic effects such as apoptosis in cancer cells and antimicrobial activity against various pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound. The compound has shown promising results in inducing apoptosis in cancer cell lines:

  • Cell Lines Tested : MCF (breast cancer) and U87 (glioblastoma).
  • IC50 Values :
    • MCF cells: 25.72 ± 3.95 μM.
    • U87 cells: IC50 = 45.2 ± 13.0 μM .

In vivo studies demonstrated that this compound significantly suppressed tumor growth in mice bearing tumors, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various bacterial strains:

  • Tested Strains :
    • Gram-positive: Staphylococcus aureus (MSSA and MRSA).
    • Gram-negative: Escherichia coli.

Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 mg/mL against certain strains .

Structure-Activity Relationship (SAR)

The unique substitution pattern of the benzimidazole core is crucial for its biological activity. The presence of chloro and methoxy groups enhances its reactivity and interaction with biological targets:

Compound NameStructural FeaturesUnique Aspects
This compoundChloro and methoxy substitutionsEnhanced anticancer and antimicrobial activities
Benzimidazole derivativesVaries based on substitutionsDifferent biological activities depending on substituent nature

This table illustrates how structural modifications can lead to varying biological effects, emphasizing the importance of SAR studies in drug development .

Case Studies

Multiple studies have been conducted to evaluate the efficacy of this compound:

  • Study on Anticancer Efficacy :
    • Objective: To assess the apoptotic effect on MCF cell lines.
    • Findings: Significant apoptosis was observed with increasing dosage, confirming its potential as an anticancer agent .
  • Antimicrobial Evaluation :
    • Objective: To determine the antibacterial activity against selected strains.
    • Findings: Moderate activity against MSSA and MRSA was noted, suggesting further exploration for potential therapeutic applications in treating infections .

Q & A

Q. What are the optimal synthetic routes for preparing 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting a benzimidazole precursor with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO under reflux (60–100°C) is common . Microwave-assisted synthesis may enhance reaction efficiency by reducing time and improving regioselectivity . Yield optimization requires monitoring reaction temperature, stoichiometry (e.g., 1:1 molar ratio of benzimidazole to benzyl chloride), and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks based on substituent effects. For example, the 4-methoxyphenyl group shows a singlet for the methoxy protons at δ 3.8–4.0 ppm, while aromatic protons split into multiplets .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ ion for C₂₁H₁₅Cl₃N₂O₂ at m/z 439.6) .
  • IR : Identify functional groups like C-O (1250–1100 cm⁻¹) and C-Cl (750–550 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this benzimidazole derivative, and what structural modifications enhance target binding?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like elastase or cytochrome P450 enzymes. Substituent effects:
  • The 2,4-dichlorobenzyl group increases hydrophobic interactions .
  • Methoxy groups improve solubility but may reduce membrane permeability .
    Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants (σ) or logP values can prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption)?

  • Methodological Answer :
  • Contradiction Example : Unassigned aromatic protons in 1H NMR.
  • Resolution : Use 2D NMR (COSY, HSQC) to clarify coupling patterns. For ambiguous IR peaks, compare with DFT-calculated vibrational spectra .
  • Cross-Validation : Confirm purity via HPLC (e.g., >95% purity threshold) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How do reaction intermediates or byproducts form during synthesis, and how are they minimized?

  • Methodological Answer :
  • Common Byproducts : Over-alkylation (e.g., di-substituted benzimidazole) or hydrolysis of the methoxy group under acidic conditions.
  • Mitigation : Control reaction time (≤6 hours) and use anhydrous solvents. Monitor intermediates via TLC (e.g., hexane:EtOAc 7:3) .
  • Mechanistic Insight : The benzyloxy group’s steric hindrance slows nucleophilic attack, requiring excess base (e.g., 1.2 equiv. K₂CO₃) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.